molecular formula C15H20N2OS B13811666 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- CAS No. 31364-93-9

4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-

Cat. No.: B13811666
CAS No.: 31364-93-9
M. Wt: 276.4 g/mol
InChI Key: PVKFHMYHOHHPAJ-UHFFFAOYSA-N
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Description

Pth-DL-alpha-aminocaprylic acid, also known as phenylthiohydantoin-DL-alpha-aminocaprylic acid, is a synthetic amino acid derivative. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. This compound is particularly notable for its role in protein sequencing and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pth-DL-alpha-aminocaprylic acid typically involves the reaction of DL-alpha-aminocaprylic acid with phenyl isothiocyanate. The reaction is carried out under controlled conditions, usually in an organic solvent such as methanol or ethanol, at a temperature range of 20-30°C. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods

Industrial production of Pth-DL-alpha-aminocaprylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Pth-DL-alpha-aminocaprylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions where the phenylthiohydantoin group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Pth-DL-alpha-aminocaprylic acid, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

Pth-DL-alpha-aminocaprylic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is employed in protein sequencing and analysis, particularly in the Edman degradation method.

    Industry: Pth-DL-alpha-aminocaprylic acid is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of Pth-DL-alpha-aminocaprylic acid involves its interaction with specific molecular targets. In protein sequencing, it reacts with the N-terminal amino acid of a peptide, forming a stable phenylthiohydantoin derivative. This reaction allows for the sequential identification of amino acids in the peptide chain. The compound’s effects are mediated through its ability to form covalent bonds with amino groups, facilitating the analysis of protein structures.

Comparison with Similar Compounds

Similar Compounds

    DL-2-Aminooctanoic acid:

    Phenylthiohydantoin derivatives: Other derivatives of phenylthiohydantoin are used in protein sequencing and analysis.

Uniqueness

Pth-DL-alpha-aminocaprylic acid is unique due to its specific application in the Edman degradation method for protein sequencing. Its ability to form stable derivatives with N-terminal amino acids makes it an invaluable tool in biochemical research, distinguishing it from other similar compounds.

Biological Activity

4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other therapeutic potentials.

  • Chemical Name : 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-
  • CAS Number : 66359-13-5
  • Molecular Formula : C16H19N3OS
  • Molecular Weight : 303.41 g/mol

Biological Activity Overview

Research indicates that 4-Imidazolidinone derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal strains.
  • Enzyme Inhibition : It acts as an inhibitor in specific enzymatic pathways relevant to cancer progression.

The anticancer effects of 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- are attributed to its ability to induce apoptosis in cancer cells through:

  • Activation of the mitochondrial-dependent apoptotic pathway.
  • Upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2.

Efficacy Against Cancer Cell Lines

A series of studies have evaluated the compound against various cancer cell lines using the MTT assay to determine cell viability and IC50 values. Below is a summary table of findings:

Cell LineIC50 (µM)Observations
HeLa (Cervical Cancer)15Significant inhibition of cell growth
HCT116 (Colorectal)10Induced apoptosis and increased ROS production
U87 (Glioblastoma)12Moderate cytotoxicity observed
Hep3B (Hepatoma)>50Minimal activity noted

These results suggest that while the compound is particularly effective against cervical and colorectal cancer cells, its efficacy varies significantly across different types of cancer.

Antimicrobial Activity

In addition to its anticancer properties, research has indicated that 4-Imidazolidinone derivatives possess antimicrobial activity. The following table summarizes findings from studies evaluating its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

These results highlight the compound's potential as a broad-spectrum antimicrobial agent.

Case Studies and Research Findings

  • Case Study on Prostate Cancer :
    A study investigated a series of imidazolidinone derivatives for their activity against prostate cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
  • Mechanistic Insights :
    Research into the molecular mechanisms revealed that compounds derived from the imidazolidinone scaffold can inhibit key regulatory proteins involved in tumor progression, such as MDM2, leading to stabilization of p53 and subsequent apoptosis in cancer cells .
  • Comparative Studies :
    Comparative studies with other imidazolidinones have shown that modifications in the side chains significantly affect biological activity, suggesting a structure–activity relationship (SAR) that could guide future drug design .

Properties

CAS No.

31364-93-9

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

5-hexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H20N2OS/c1-2-3-4-8-11-13-14(18)17(15(19)16-13)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,16,19)

InChI Key

PVKFHMYHOHHPAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2

Origin of Product

United States

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